REACTION_CXSMILES
|
[C:1]([C:3](=[CH:12][NH:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)[C:4]([NH:6][C:7](OCC)=[O:8])=[O:5])#[N:2]>ClC1C=CC=CC=1Cl>[C:1]([C:3]1[C:4](=[O:5])[NH:6][C:7](=[O:8])[N:13]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH:12]=1)#[N:2]
|
Name
|
|
Quantity
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8.8 g
|
Type
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reactant
|
Smiles
|
C(#N)C(C(=O)NC(=O)OCC)=CNC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
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Smiles
|
ClC1=C(C=CC=C1)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated
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Type
|
TEMPERATURE
|
Details
|
at reflux
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Type
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FILTRATION
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Details
|
The mixture is filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C1=CC=C(C=C1)Cl)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |